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molecular formula C13H19N3O3S B183700 Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- CAS No. 88858-84-8

Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-

Cat. No. B183700
M. Wt: 297.38 g/mol
InChI Key: FIFVSQIZNIIPJZ-UHFFFAOYSA-N
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Patent
US06921825B2

Procedure details

N-[4-(4-methylpiperazine-1-sulfonyl)phenyl]acetamide (2 g, 6.7 mmol) was dissolved in 3 N HCl (50 mL) and 1,4-dioxane (12 mL). The reaction mixture was refluxed for 1 h, evaporated under vacuum, and the rsulting mixture made basic with 30% NH4OH. The desired product was extracted with CH2Cl2, dried (Na2SO4), filtered, and evaporated under reduced pressure to obtain 4-(4-methylpiperazin-1-sulfonyl)aniline as a white solid. MP: 210° C.; Yield 53%; 1H NMR (DMSO d6): δ 2.22 (s, 3H), 2.50 (m, 4H), 2.82 (m, 4H), 6.10 (bs, 2H), 6.62-6.67 (d, 2H, J=10 Hz), 7.32-7.36 (d, 2H, J=8 Hz).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([S:8]([C:11]2[CH:16]=[CH:15][C:14]([NH:17]C(=O)C)=[CH:13][CH:12]=2)(=[O:10])=[O:9])[CH2:4][CH2:3]1>Cl.O1CCOCC1>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([S:8]([C:11]2[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=2)(=[O:10])=[O:9])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CN1CCN(CC1)S(=O)(=O)C1=CC=C(C=C1)NC(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
EXTRACTION
Type
EXTRACTION
Details
The desired product was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)S(=O)(=O)C1=CC=C(N)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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